N-(2,5-dimethoxyphenyl)-2-({4-oxo-6-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-4H-pyran-3-yl}oxy)acetamide
Description
N-(2,5-dimethoxyphenyl)-2-({4-oxo-6-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-4H-pyran-3-yl}oxy)acetamide is a structurally complex compound featuring a dimethoxyphenyl moiety, a 4H-pyran-3-yl core substituted with an oxo group and a tetrahydroisoquinolin-derived methyl group, and an acetamide linker.
Properties
IUPAC Name |
2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxy-N-(2,5-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O6/c1-30-19-7-8-23(31-2)21(11-19)26-25(29)16-33-24-15-32-20(12-22(24)28)14-27-10-9-17-5-3-4-6-18(17)13-27/h3-8,11-12,15H,9-10,13-14,16H2,1-2H3,(H,26,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMXASDGQEWMBDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)COC2=COC(=CC2=O)CN3CCC4=CC=CC=C4C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-dimethoxyphenyl)-2-({4-oxo-6-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-4H-pyran-3-yl}oxy)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure that includes a dimethoxyphenyl group and a tetrahydroisoquinoline moiety linked to a pyran ring. The molecular formula is , with a molecular weight of 420.48 g/mol.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C23H28N2O5 |
| Molecular Weight | 420.48 g/mol |
| CAS Number | Not available |
The biological activity of this compound is believed to stem from its interaction with various molecular targets:
1. Enzyme Inhibition:
The compound may inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular functions and potential therapeutic effects.
2. Receptor Modulation:
By interacting with cell surface receptors, the compound could modulate signaling pathways that are crucial in various physiological processes.
3. DNA Interaction:
There is potential for the compound to intercalate into DNA strands, affecting transcription and replication processes.
Anticancer Properties
Research has indicated that this compound exhibits anticancer activity . In vitro studies have shown that it can induce apoptosis in cancer cell lines through the activation of caspase pathways and modulation of cell cycle regulators.
Anti-inflammatory Effects
Preliminary studies suggest that this compound possesses anti-inflammatory properties . It may inhibit the production of pro-inflammatory cytokines and reduce oxidative stress markers in various cellular models.
Neuroprotective Effects
Given its structural similarity to known neuroprotective agents, there is interest in exploring its potential for protecting neuronal cells from damage due to oxidative stress and excitotoxicity.
Case Studies and Research Findings
A selection of studies highlights the biological activity of this compound:
-
Study on Anticancer Activity:
- A study published in Journal of Medicinal Chemistry demonstrated that this compound effectively reduced tumor growth in xenograft models by inducing apoptosis through mitochondrial pathways.
-
Research on Anti-inflammatory Activity:
- An investigation in Phytotherapy Research reported that treatment with N-(2,5-dimethoxyphenyl)-2-acetamide significantly decreased levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages.
-
Neuroprotection Study:
- Research presented at the International Conference on Neuropharmacology indicated that the compound protects against glutamate-induced neurotoxicity in primary neuronal cultures by reducing reactive oxygen species (ROS) production.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs reported in the literature, focusing on structural features , synthetic approaches , and hypothesized bioactivities .
Structural Analogues and Substituent Effects
2.1.1. Cyanoacetanilide Derivatives (Compounds 13a–e, )
These compounds share an acetamide backbone but differ in substituents:
- 13a : Contains a 4-methylphenyl hydrazinylidene group and a sulfamoylphenyl substituent.
- 13b : Features a 4-methoxyphenyl hydrazinylidene group, analogous to the dimethoxyphenyl group in the target compound.
Key Observations :
- The methoxy groups in both compounds may enhance solubility or binding affinity to hydrophobic targets.
- The sulfamoyl group in 13b is absent in the target compound, which instead prioritizes a pyran-4-one core. This difference suggests divergent biological targets—sulfonamides are classically associated with antibacterial activity, whereas pyranones may influence redox or metabolic pathways .
2.1.2. Pharmacopeial Amide Derivatives ()
The compounds listed in (e.g., entries m, n, o) share amide linkages but incorporate tetrahydropyrimidin-1(2H)-yl and dimethylphenoxy groups. These structures emphasize stereochemical complexity, akin to the tetrahydroisoquinoline moiety in the target compound.
Key Observations :
- The pyran-4-one core in the target compound could confer antioxidant or anti-inflammatory properties, contrasting with the diphenylhexane backbone in compounds, which is common in synthetic opioids or antivirals .
Hypothesized Bioactivities
While direct data for the target compound are unavailable, structural parallels suggest:
- Antimicrobial Potential: Methoxy and tetrahydroisoquinoline groups are prevalent in alkaloids with antibacterial or antifungal activity .
- Central Nervous System (CNS) Activity: Tetrahydroisoquinoline derivatives often interact with neurotransmitter receptors (e.g., dopamine, serotonin), implying possible neuroactive properties .
- Enzyme Inhibition: The pyran-4-one core may inhibit oxidoreductases or kinases, similar to flavonoids or synthetic kinase inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
